Two‑Fold Superior ID‑I Inhibition Potency of 6-Methyl-2-selenouracil Over Its Sulfur Analog MTU
In a direct head‑to‑head assay on rat liver type I iodothyronine deiodinase (ID‑I) using reverse T₃ as substrate and dithiothreitol as cofactor, 6-methyl-2-selenouracil (MSU) inhibited ID‑I with an IC₅₀ of 0.5 μM, exactly twice as potent as its sulfur analog 6-methyl-2-thiouracil (MTU; IC₅₀ = 1 μM) [1]. This demonstrates that selenium‑for‑sulfur substitution at position 2 doubles inhibitory potency in this pharmacologically relevant enzyme system.
| Evidence Dimension | ID‑I inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | MSU IC₅₀ = 0.5 μM |
| Comparator Or Baseline | MTU IC₅₀ = 1.0 μM |
| Quantified Difference | 2‑fold greater potency (IC₅₀ ratio MTU/MSU = 2.0) |
| Conditions | Rat liver ID‑I; substrate: 3,3′,5′-triiodothyronine (rT₃); cofactor: dithiothreitol (DTT) |
Why This Matters
Procurement of MSU over MTU provides a two‑fold potency gain in ID‑I inhibition studies, enabling lower compound concentrations to achieve equivalent target engagement.
- [1] Visser, T.J., Kaptein, E., Visser, W. & van Buuren, J.C. (1992). Selenouracil derivatives are potent inhibitors of the selenoenzyme type I iodothyronine deiodinase. Biochemical and Biophysical Research Communications, 189(3), 1362‑1367. View Source
